Positional Isomerism in Chiral Fluoroalcohols: A Comparative Analysis of (R)-1-fluoro-2-octanol and (R)-2-fluoro-1-octanol
Positional Isomerism in Chiral Fluoroalcohols: A Comparative Analysis of (R)-1-fluoro-2-octanol and (R)-2-fluoro-1-octanol
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Chiral fluorinated alcohols, in particular, serve as valuable building blocks for complex pharmaceuticals. This guide provides a detailed comparative analysis of two closely related regioisomers: (R)-1-fluoro-2-octanol and (R)-2-fluoro-1-octanol. While structurally similar, the positional difference of the fluorine and hydroxyl groups imparts distinct characteristics that have profound implications for drug design, synthesis, and biological activity. We will explore their structural nuances, comparative physicochemical properties, distinct synthetic pathways, and the resulting impact on their application in drug development, providing researchers with the foundational knowledge to strategically select the optimal isomer for their specific therapeutic targets.
The Strategic Value of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules can dramatically alter their properties.[1] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond contribute to significant changes in:
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Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), often blocking sites of oxidation and increasing a drug's half-life.[1]
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Binding Affinity: Fluorine can engage in unique, non-covalent interactions within protein binding pockets, including orthogonal multipolar interactions (C–F···C=O) and can alter the acidity of nearby protons, enhancing hydrogen bonding capabilities.[2]
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Lipophilicity (logP): Contrary to common assumptions, the fluorination of aliphatic compounds can decrease lipophilicity, which can be advantageous for optimizing a drug's solubility and pharmacokinetic profile.[3]
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pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a molecule's charge state at physiological pH.
Chirality adds another layer of complexity and opportunity. The specific three-dimensional arrangement of atoms is critical for molecular recognition by biological targets.[4][5] Therefore, the precise placement of both a fluorine atom and a hydroxyl group in a chiral framework, as seen in the octanol isomers, creates distinct pharmacophores with unique potential.
Structural and Physicochemical Distinctions
(R)-1-fluoro-2-octanol and (R)-2-fluoro-1-octanol are vicinal fluoroalcohols, or fluorohydrins, with the same molecular formula (C₈H₁₇FO) and molecular weight.[6] However, the interchange of the fluorine and hydroxyl groups between the C1 and C2 positions leads to significant differences in their electronic and steric profiles.
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(R)-1-fluoro-2-octanol: Features a primary fluorine and a secondary, chiral alcohol. The fluorine atom is more sterically accessible. The hydroxyl group is at the chiral center.
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(R)-2-fluoro-1-octanol: Features a primary alcohol and a secondary, chiral fluoride. The fluorine atom is now at the chiral center and is more sterically hindered by the adjacent alkyl chain.
These structural differences directly influence their physicochemical properties.
| Property | (R)-1-fluoro-2-octanol | (R)-2-fluoro-1-octanol | Rationale for Differences |
| IUPAC Name | (2R)-1-fluorooctan-2-ol | (2R)-2-fluorooctan-1-ol | Positional isomerism of functional groups. |
| CAS Number | 110270-42-3[7] | 110500-32-8 (for S-enantiomer)[8] | Unique registry numbers for distinct chemical structures. |
| Molecular Weight | 148.22 g/mol [9] | 148.22 g/mol [9] | Identical molecular formula. |
| Boiling Point | 96-97 °C (at 22 mmHg)[7] | Estimated: Slightly Higher | Increased potential for intermolecular H-bonding in the primary alcohol may slightly elevate the boiling point compared to the secondary alcohol. |
| Density | 1.254 g/mL (at 25 °C)[7] | Estimated: Similar | Density is primarily influenced by molecular weight and packing, expected to be very similar. |
| Predicted logP | Lower | Higher | The more exposed hydroxyl group in the primary alcohol (2-fluoro-1-octanol) can lead to stronger solvation by water, making it slightly less lipophilic (lower logP) than the isomer with the more shielded secondary alcohol. |
| Acidity (pKa of OH) | Higher (Less Acidic) | Lower (More Acidic) | The fluorine atom at the C2 position in (R)-2-fluoro-1-octanol exerts a stronger electron-withdrawing inductive effect on the C1 hydroxyl group, increasing its acidity. |
Spectroscopic Characterization: The Isomeric Fingerprints
NMR spectroscopy is an indispensable tool for distinguishing between these isomers, particularly ¹⁹F NMR and the coupling patterns observed in ¹H and ¹³C NMR.
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¹H NMR:
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For (R)-1-fluoro-2-octanol: The protons on C1 (-CH₂F) will appear as a doublet of doublets due to coupling with both the fluorine atom and the proton on C2. The proton on C2 (-CH(OH)-) will be a multiplet.
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For (R)-2-fluoro-1-octanol: The protons on C1 (-CH₂OH) will be a multiplet, coupled to the proton on C2. The proton on C2 (-CHF-) will appear as a complex multiplet, a doublet of multiplets, due to strong coupling with the fluorine atom and weaker couplings to protons on C1 and C3.
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¹³C NMR: The key difference will be the chemical shifts of C1 and C2. The carbon directly bonded to fluorine will exhibit a large chemical shift (typically 70-90 ppm) and a very large one-bond C-F coupling constant (¹JCF ≈ 160-250 Hz).
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For (R)-1-fluoro-2-octanol: C1 will show the large shift and coupling. C2 will be shifted downfield by the hydroxyl group (typically 60-75 ppm).
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For (R)-2-fluoro-1-octanol: C2 will show the large shift and coupling. C1 will be shifted downfield by the hydroxyl group (typically 60-70 ppm).
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¹⁹F NMR: This is the most direct method. The chemical shift of the fluorine will be different for the primary vs. secondary fluoride. Furthermore, the multiplicity will differ: the primary fluoride in (R)-1-fluoro-2-octanol will appear as a triplet (coupling to two C1 protons), while the secondary fluoride in (R)-2-fluoro-1-octanol will be a doublet of multiplets (coupling to the single C2 proton and others).[10][11]
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IR Spectroscopy: Both isomers will show a strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch. A strong C-F stretching band will also be present, typically in the 1000-1100 cm⁻¹ region. Differentiating the isomers by IR alone is challenging, but subtle shifts in the C-O stretching frequency (around 1050-1150 cm⁻¹) may be observable.
Asymmetric Synthesis: Causality in Stereoselective Routes
The synthesis of enantiomerically pure vicinal fluoroalcohols requires precise control of both regioselectivity and stereoselectivity. The choice of synthetic strategy is dictated by the target isomer.
A common and effective strategy involves the asymmetric reduction of a prochiral α-fluoroketone. This approach establishes the chiral center at the alcohol-bearing carbon.
Causality: This pathway hinges on two critical steps. First, an asymmetric epoxidation (e.g., Sharpless epoxidation of a related allylic alcohol, followed by conversion) generates the chiral epoxide with high enantiomeric excess. Second, the ring-opening with a fluoride source (like HF-Pyridine or Olah's reagent) proceeds via an Sₙ2 mechanism. [12]The fluoride ion attacks the least substituted carbon (C1), but for vicinal fluorohydrin synthesis from terminal epoxides, specific catalysts can direct the attack to the C2 position. [13]This nucleophilic attack inverts the stereochemistry at the point of attack. Therefore, to obtain the (R) configuration at C2, one must start with the (S)-epoxide. The regioselectivity of this step is crucial and can be influenced by the choice of fluoride source and reaction conditions.
This protocol describes a laboratory-scale synthesis of (R)-1-fluoro-2-octanol.
Materials:
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1-fluoro-2-octanone
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(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
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Borane-dimethyl sulfide complex (BMS, ~10 M)
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Anhydrous tetrahydrofuran (THF)
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Methanol
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Saturated aqueous ammonium chloride (NH₄Cl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for inert atmosphere chemistry
Procedure:
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Setup: Under an argon atmosphere, a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with (R)-CBS catalyst (5 mmol, 5 mol%). Anhydrous THF (50 mL) is added, and the solution is cooled to 0 °C in an ice bath.
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Borane Addition: Borane-dimethyl sulfide complex (6 mL, 60 mmol) is added dropwise to the catalyst solution over 10 minutes. The mixture is stirred for an additional 15 minutes at 0 °C.
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Substrate Addition: A solution of 1-fluoro-2-octanone (14.6 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture over 1 hour via a syringe pump, maintaining the temperature at 0 °C.
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Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
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Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol (20 mL) at 0 °C to destroy excess borane.
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Workup: The mixture is warmed to room temperature and stirred for 30 minutes. Saturated aqueous NH₄Cl (50 mL) is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (R)-1-fluoro-2-octanol.
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Characterization: The final product's identity and enantiomeric excess are confirmed using ¹H, ¹³C, ¹⁹F NMR, and chiral GC or HPLC analysis.
Reactivity, Biological Implications, and Drug Design
The positional isomerism directly translates to different chemical reactivity and biological interactions. A medicinal chemist's choice between these isomers is a strategic decision based on the project's goals.
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Hydrogen Bonding: The primary alcohol in (R)-2-fluoro-1-octanol is less sterically hindered and can be a more effective hydrogen bond donor in a protein binding pocket compared to the more hindered secondary alcohol of its isomer. The increased acidity of this primary alcohol (due to the adjacent fluorine) can also strengthen this interaction.
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Metabolic Stability: If the C2 position is a known site of metabolic oxidation in a parent drug, introducing a fluorine atom there, as in (R)-2-fluoro-1-octanol , would effectively block this pathway. Conversely, if the terminal position is the metabolic soft spot, the fluorine in (R)-1-fluoro-2-octanol could serve as a metabolic shield.
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Chemical Reactivity and Pro-drugs: A primary alcohol is generally more reactive towards esterification or other derivatization than a secondary alcohol. Therefore, (R)-2-fluoro-1-octanol would be the preferred isomer if the hydroxyl group is intended as a handle for creating a pro-drug that is later cleaved in vivo.
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Stereoelectronic Effects and "Activity Cliffs": The precise orientation of the C-F bond dipole can have a dramatic effect on receptor binding. A change in the fluorine's position can lead to a massive difference in biological potency, a phenomenon known as an "activity cliff". [14]The choice of isomer allows chemists to probe these interactions and fine-tune the molecule's fit and electronic complementarity to its target. For example, the secondary fluoride of (R)-2-fluoro-1-octanol places the chiral center and the C-F dipole in a different spatial relationship to the rest of the molecule than the primary fluoride of its isomer, which could be the key to unlocking potency against a specific biological target.
Conclusion
(R)-1-fluoro-2-octanol and (R)-2-fluoro-1-octanol exemplify the subtle yet powerful influence of constitutional isomerism in drug design. While they share the same atomic composition, the positional arrangement of their fluorine and hydroxyl groups imparts distinct physicochemical properties, requires different synthetic strategies, and presents unique opportunities for modulating biological activity. The primary alcohol of (R)-2-fluoro-1-octanol offers enhanced acidity and reactivity, while the secondary alcohol of (R)-1-fluoro-2-octanol presents a different stereochemical and steric profile. A thorough understanding of these differences is paramount for researchers and drug development professionals, enabling them to make informed, rational decisions in the design and synthesis of next-generation therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles.
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